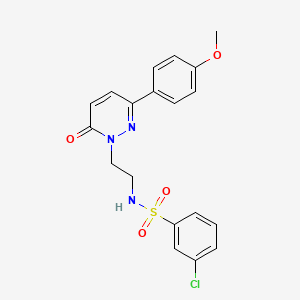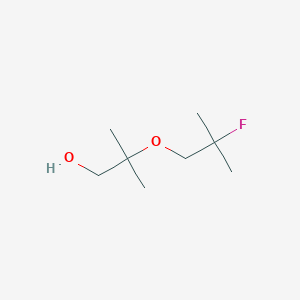![molecular formula C28H27NO7 B2838553 (Z)-8-(4-methoxybenzyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 929837-20-7](/img/structure/B2838553.png)
(Z)-8-(4-methoxybenzyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-8-(4-methoxybenzyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C28H27NO7 and its molecular weight is 489.524. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Derivative Applications
Compounds with similar structural features, such as benzoxazine derivatives, have been synthesized and explored for various applications, including the development of novel materials and the study of their biological activities. For example, novel octahydro-1, 5-imino-3-benzazocin-4, 7, 10-trione derivatives have been synthesized as ABC ring models of saframycins, showcasing the utility of these structures in complex synthetic endeavors and hinting at potential applications in medicinal chemistry (Saito et al., 1997). Furthermore, the synthesis of bio-based benzoxazine monomers and their copolymerization demonstrate the potential for creating sustainable materials with enhanced properties (Wang et al., 2012).
Bioactivity and Pharmacological Potential
Structurally related compounds have been investigated for their bioactivity, including antimicrobial and antiviral potentials. For instance, the synthesis and biological activity of o-aminoester functionalized benzo- and naphtho[2,3-b]thiophenequinones provide insights into the antimicrobial and antiviral properties of such compounds, highlighting the broad spectrum of biological activities that structurally similar compounds may exhibit (Valderrama et al., 2002).
Material Science and Novel Syntheses
The exploration of benzoxazine derivatives extends into material science, where the synthesis of nano-structured ceria (CeO2) from Ce(III)-benzoxazine dimer complexes via thermal decomposition illustrates the intersection between organic chemistry and material science. This research paves the way for novel methods of synthesizing important industrial catalysts and materials from organic precursors (Veranitisagul et al., 2011).
Ecological and Agronomic Applications
Compounds within the same chemical family have been rediscovered for their bioactivity and potential ecological roles. The bioactivity and ecological role of 1,4-benzoxazinones, for example, have been extensively reviewed, revealing their significance in natural herbicide models and potential pharmaceutical applications. This research underscores the ecological importance and potential agronomic utility of benzoxazinones and related compounds (Macias et al., 2009).
Propriétés
IUPAC Name |
(2Z)-8-[(4-methoxyphenyl)methyl]-2-[(2,3,4-trimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO7/c1-31-19-8-5-17(6-9-19)14-29-15-21-22(35-16-29)12-10-20-25(30)24(36-27(20)21)13-18-7-11-23(32-2)28(34-4)26(18)33-3/h5-13H,14-16H2,1-4H3/b24-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBCMNDTUSOPEE-CFRMEGHHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC3=C(C=CC4=C3OC(=CC5=C(C(=C(C=C5)OC)OC)OC)C4=O)OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2CC3=C(C=CC4=C3O/C(=C\C5=C(C(=C(C=C5)OC)OC)OC)/C4=O)OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-methyl-11-oxo-N-[4-(trifluoromethoxy)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2838471.png)
![(2R,3R)-N-[2-(Cyanomethylamino)-2-oxoethyl]-2-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2838474.png)
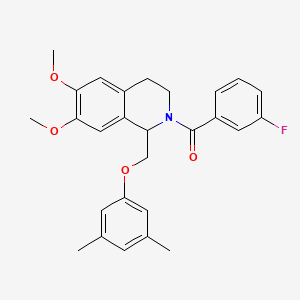
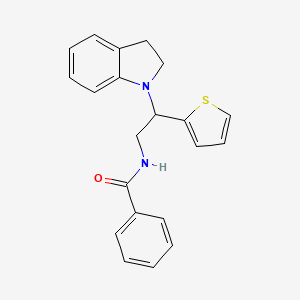


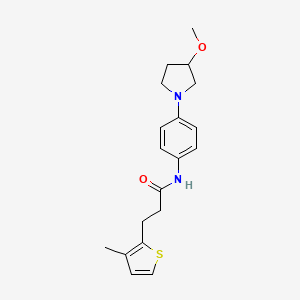

![N-(1,3-benzodioxol-5-yl)-2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2838488.png)
